molecular formula C7H8FNO B3346697 2-Fluro-4-hydroxymethyl-3-methylpyridine CAS No. 1227581-17-0

2-Fluro-4-hydroxymethyl-3-methylpyridine

Cat. No. B3346697
CAS RN: 1227581-17-0
M. Wt: 141.14 g/mol
InChI Key: BXCHDWRKCOKCEU-UHFFFAOYSA-N
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Description

“2-Fluro-4-hydroxymethyl-3-methylpyridine” is a chemical compound with the CAS Number: 1227581-17-0 . It has a molecular weight of 141.15 and its IUPAC name is (2-fluoro-3-methyl-4-pyridinyl)methanol .


Molecular Structure Analysis

The InChI code for “2-Fluro-4-hydroxymethyl-3-methylpyridine” is 1S/C7H8FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Fluro-4-hydroxymethyl-3-methylpyridine” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemistry and Metal Binding Interactions

2-Fluoro-4-hydroxymethyl-3-methylpyridine, as part of the hydroxypyridinone class, is under active development for its efficiency as an Al (and Fe) chelator with potential medical uses. Research focuses on designing compounds within this class to enhance their physico-chemical and pharmacokinetic properties. Among hydroxypyridinones, the 3-hydroxy-4-pyridinones are highlighted for their oral activity as aluminum chelators, indicating their potential in medical applications as replacements for traditional chelators like desferrioxamine. The interaction of these compounds with aluminum, along with in vivo studies, has been systematically reported, suggesting their significant role as Al scavengers in future prospects (Santos, 2002).

Metallation of π-Deficient Heteroaromatic Compounds

In the realm of organic chemistry, particularly concerning π-deficient heterocyclic compounds, the metallation process, including that of 3-fluoropyridine, has shown significant developments. This research area explores the regioselectivity of metallation, revealing that the protophilic attack by strong bases can be directed at specific positions of the heterocycle, depending on the conditions. Such insights into the metallation process, including solvent, temperature, and metallating agent effects, contribute to understanding the reactivity and applications of related compounds in synthetic chemistry (Marsais & Quéguiner, 1983).

Synthesis of Related Compounds

The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, provides insights into the methodologies applicable to compounds with similar structures to 2-Fluoro-4-hydroxymethyl-3-methylpyridine. These methodologies highlight the challenges and solutions in synthesizing such compounds, indicating the broader applicability of these synthetic strategies in producing medically relevant molecules (Qiu et al., 2009).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, especially those containing the 2-oxo-3-cyanopyridine scaffold, are significant due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis. Research in this area focuses on the development of new drugs and understanding the pharmacological properties of these compounds, providing a foundation for further research into 2-Fluoro-4-hydroxymethyl-3-methylpyridine and its potential applications (Ghosh et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

(2-fluoro-3-methylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCHDWRKCOKCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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